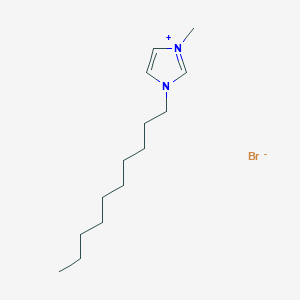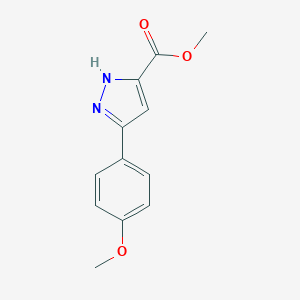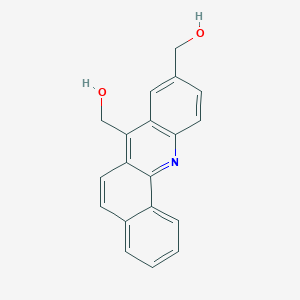
7,9-Bis(hydroxymethyl)benz(c)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,9-Bis(hydroxymethyl)benz(c)acridine, also known as BHBA, is a synthetic compound that belongs to the acridine family. It was first synthesized in 1968 by researchers at the University of California, Berkeley. BHBA has been studied extensively for its potential applications in scientific research, particularly in the fields of DNA intercalation and cancer therapy.
Wirkmechanismus
7,9-Bis(hydroxymethyl)benz(c)acridine intercalates into the DNA double helix, causing structural changes that can lead to cell death. It has also been shown to inhibit topoisomerase II, an enzyme that is essential for DNA replication and cell division. This dual mechanism of action makes 7,9-Bis(hydroxymethyl)benz(c)acridine a potent anticancer agent.
Biochemical and Physiological Effects:
7,9-Bis(hydroxymethyl)benz(c)acridine has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This can prevent the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 7,9-Bis(hydroxymethyl)benz(c)acridine is its high affinity for DNA, which makes it a useful tool for studying DNA intercalation. Its potential as an anticancer agent also makes it a promising candidate for cancer research. However, 7,9-Bis(hydroxymethyl)benz(c)acridine can be toxic to normal cells at high concentrations, which limits its use in some experiments.
Zukünftige Richtungen
There are many potential directions for future research on 7,9-Bis(hydroxymethyl)benz(c)acridine. One area of interest is the development of 7,9-Bis(hydroxymethyl)benz(c)acridine-based drugs for cancer therapy. Researchers are also exploring the use of 7,9-Bis(hydroxymethyl)benz(c)acridine in combination with other anticancer agents to enhance its efficacy. Additionally, 7,9-Bis(hydroxymethyl)benz(c)acridine may have applications in other areas of research, such as DNA sequencing and gene therapy.
In conclusion, 7,9-Bis(hydroxymethyl)benz(c)acridine is a promising compound with a wide range of potential applications in scientific research. Its strong affinity for DNA and dual mechanism of action make it a potent anticancer agent. Further research is needed to fully understand its potential and limitations, but 7,9-Bis(hydroxymethyl)benz(c)acridine is a promising candidate for future studies.
Synthesemethoden
The synthesis of 7,9-Bis(hydroxymethyl)benz(c)acridine involves the reaction of benz[c]acridine with formaldehyde and sodium borohydride. The resulting compound is then hydrolyzed to yield 7,9-Bis(hydroxymethyl)benz(c)acridine. The process has been optimized to produce high yields of 7,9-Bis(hydroxymethyl)benz(c)acridine with high purity.
Wissenschaftliche Forschungsanwendungen
7,9-Bis(hydroxymethyl)benz(c)acridine has been shown to have a strong affinity for DNA, and it has been used extensively in DNA intercalation studies. It has also been studied for its potential as an anticancer agent. 7,9-Bis(hydroxymethyl)benz(c)acridine has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
160543-04-4 |
|---|---|
Produktname |
7,9-Bis(hydroxymethyl)benz(c)acridine |
Molekularformel |
C19H15NO2 |
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
[7-(hydroxymethyl)naphtho[1,2-b]quinolin-9-yl]methanol |
InChI |
InChI=1S/C19H15NO2/c21-10-12-5-8-18-16(9-12)17(11-22)15-7-6-13-3-1-2-4-14(13)19(15)20-18/h1-9,21-22H,10-11H2 |
InChI-Schlüssel |
TYYRHOGUEROKSQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=CC(=C4)CO)N=C32)CO |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=C(C=CC(=C4)CO)N=C32)CO |
Andere CAS-Nummern |
160543-04-4 |
Synonyme |
7,9-BIS-HYDROXYMETHYLBENZ[C]ACRIDINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B61528.png)

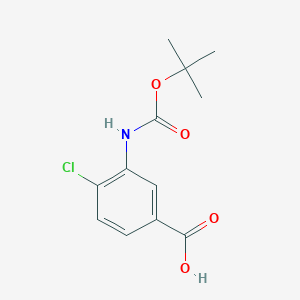
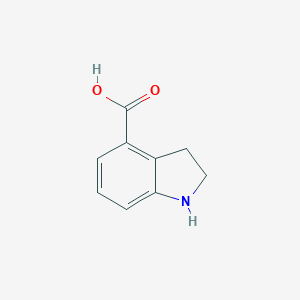
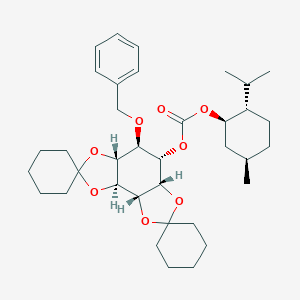
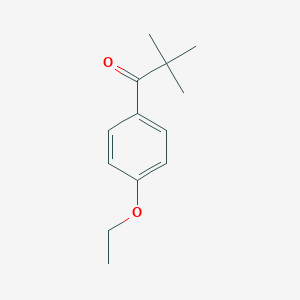

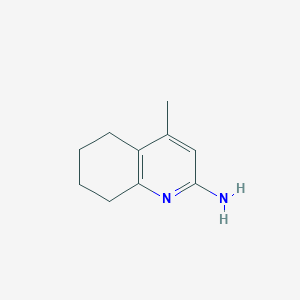
![Cyclopentyl[4-(methylsulfanyl)phenyl]methanone](/img/structure/B61549.png)


